(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid
Description
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid is a chiral carboxylic acid characterized by:
- Stereochemistry: The (S)-enantiomer configuration at the second carbon.
- Aromatic Substituent: A 3,4-dichlorophenyl group, which confers electron-withdrawing properties and lipophilicity.
- Structural Features: A methyl group at the second carbon and a pent-4-enoic acid backbone (five-carbon chain with a terminal double bond at position 4).
Its synthesis requires enantioselective methods due to the chiral center.
Properties
Molecular Formula |
C12H12Cl2O2 |
|---|---|
Molecular Weight |
259.12 g/mol |
IUPAC Name |
(2S)-2-(3,4-dichlorophenyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C12H12Cl2O2/c1-3-6-12(2,11(15)16)8-4-5-9(13)10(14)7-8/h3-5,7H,1,6H2,2H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
SIROQCZRCVETCM-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@](CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(CC=C)(C1=CC(=C(C=C1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzene and 2-methylpent-4-enoic acid.
Reaction Conditions: The reaction conditions often involve the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials, followed by nucleophilic substitution reactions to introduce the dichlorophenyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
(3,4-Dichlorophenyl)succinic Acid [()]
Structural Differences :
- Backbone: Succinic acid (four-carbon dicarboxylic acid) vs. pent-4-enoic acid (five-carbon monocarboxylic acid with a double bond).
- Functional Groups : Two carboxylic acid groups in succinic acid vs. one in the target compound.
Implications :
- Solubility : Succinic acid derivatives exhibit higher water solubility due to dual carboxylates.
- Bioactivity : The double bond in the target compound may enhance rigidity, affecting binding to hydrophobic enzyme pockets.
Key Data :
| Property | (S)-Target Compound | (3,4-Dichlorophenyl)succinic Acid |
|---|---|---|
| Molecular Weight | ~277.1 g/mol | 263.07 g/mol |
| Solubility (Predicted) | Moderate | High |
| Lipophilicity (LogP) | Higher | Lower |
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid [()]
Structural Differences :
- Aromatic Substitution : 2,3-dichlorophenyl vs. 3,4-dichlorophenyl.
- Heterocycle : Presence of a thiazole ring (sulfur and nitrogen) vs. a simple hydrocarbon chain.
Implications :
- Metabolic Stability : Thiazoles may resist oxidative metabolism compared to alkenes.
Key Data :
| Property | (S)-Target Compound | 2-(2,3-Dichlorophenyl)thiazole-4-carboxylic Acid |
|---|---|---|
| Melting Point | Not reported | 233–234°C |
| Bioavailability | Moderate | Likely lower due to thiazole rigidity |
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid) [()]
Structural Differences :
- Aromatic Groups: Diphenyl vs. monochlorinated phenyl.
- Functional Groups : Hydroxyl and carboxylic acid vs. methyl and dichlorophenyl.
Implications :
- Hydrogen Bonding : Benzilic acid’s hydroxyl group enhances solubility and receptor interactions.
- Steric Effects : The target compound’s methyl group may reduce steric hindrance compared to diphenyl systems.
Key Data :
| Property | (S)-Target Compound | Benzilic Acid |
|---|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂O₂ | C₁₄H₁₂O₃ |
| Pharmacological Use | Underexplored | Anticholinergic agent |
2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA) [()]
Structural Differences :
- Substitution Pattern: 4-chloro-2-methylphenoxy vs. 3,4-dichlorophenyl.
- Chain Length: Acetic acid (two-carbon) vs. pentenoic acid (five-carbon).
Implications :
- Bioactivity : MCPA is a herbicide mimicking auxin, while the target compound’s longer chain may favor interactions with mammalian targets.
- Toxicity: Chlorophenoxy compounds like MCPA have documented ecotoxicity, whereas the target’s dichlorophenyl group requires metabolic studies.
Biological Activity
(S)-2-(3,4-Dichlorophenyl)-2-methylpent-4-enoic acid, also known as a derivative of 3,4-dichlorophenylacetic acid, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a dichlorophenyl group attached to a branched chain fatty acid. Its molecular formula is , and it is classified as an unsaturated fatty acid. The presence of the dichlorophenyl moiety is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to various physiological effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : Research indicates that this compound can act as a modulator of certain receptors, potentially influencing signaling pathways related to inflammation and pain.
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have shown that it can inhibit the growth of certain Gram-positive and Gram-negative bacteria.
2. Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.
3. Analgesic Properties
Preliminary studies suggest that this compound may have analgesic effects. Animal models have indicated a reduction in pain response when treated with this compound.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces cytokine production | |
| Analgesic | Decreases pain response |
Case Studies
-
Antimicrobial Efficacy : A study conducted on the efficacy of this compound against E. coli and Staphylococcus aureus demonstrated a significant reduction in bacterial viability at concentrations above 50 µM.
"The compound showed promising results with an MIC value of 25 µM against E. coli."
-
Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a 40% decrease in TNF-alpha levels compared to controls.
"This suggests that this compound may be effective in managing inflammatory responses."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
